![molecular formula C11H17N5O B2473924 2-(4-Acetylpiperazin-1-yl)-6-methylpyrimidin-4-amine CAS No. 1333960-21-6](/img/structure/B2473924.png)
2-(4-Acetylpiperazin-1-yl)-6-methylpyrimidin-4-amine
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Overview
Description
Piperazine derivatives, such as 2-(4-acetylpiperazin-1-yl)ethanethioamide and 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile , are known in the field of medicinal chemistry. They are often used in the synthesis of various pharmaceuticals due to their wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis
The molecular structure of these compounds can be determined using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cyclization, aza-Michael addition, and reactions with sulfonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 2-(4-acetylpiperazin-1-yl)ethanethioamide has a molecular weight of 201.29 , while 2-(4-acetylpiperazin-1-yl)pyridine-4-carbonitrile has a molecular weight of 230.27 .Scientific Research Applications
- Role of 2-(4-Acetylpiperazin-1-yl)-6-methylpyrimidin-4-amine :
- Role of 2-(4-Acetylpiperazin-1-yl)-6-methylpyrimidin-4-amine :
Alzheimer’s Disease (AD) Treatment
DYRK1A Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-8-7-10(12)14-11(13-8)16-5-3-15(4-6-16)9(2)17/h7H,3-6H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIECDFQXLDRAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylpiperazin-1-yl)-6-methylpyrimidin-4-amine |
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